![molecular formula C17H16N2OS2 B2419668 N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1396714-70-7](/img/structure/B2419668.png)
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, thiophene, and benzo[d]thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. Common synthetic routes include the condensation of 2-aminothiophenol with carboxylic acids or their derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzo[d]thiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various electrophiles and nucleophiles depending on the desired functional group
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide: Unique due to the combination of cyclopropyl, thiophene, and benzo[d]thiazole moieties.
Thiophene derivatives: Known for their applications in organic electronics and medicinal chemistry.
Benzo[d]thiazole derivatives: Widely studied for their biological activities and potential therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its structural complexity and the potential for diverse applications. The combination of cyclopropyl, thiophene, and benzo[d]thiazole moieties provides a versatile scaffold for the development of new materials and therapeutic agents .
Biological Activity
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological properties, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N2OS2, with a molecular weight of 328.5 g/mol. The compound features a cyclopropyl ring, a thiophene moiety, and a benzo[d]thiazole core, which contribute to its unique pharmacological profile.
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1396714-70-7 |
Molecular Formula | C₁₇H₁₆N₂OS₂ |
Molecular Weight | 328.5 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzo[d]thiazole scaffold and subsequent functionalization to introduce the cyclopropyl and thiophene groups. Specific synthetic pathways may vary based on desired yields and reaction conditions.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human leukemia (CEM-13, MT-4) and breast cancer (MCF-7, MDA-MB-231) cells with IC₅₀ values in the micromolar range .
- Antimicrobial Activity : The compound demonstrates antibacterial properties, potentially outperforming traditional antibiotics like ampicillin and streptomycin against certain bacterial strains . Its mechanism may involve the inhibition of bacterial topoisomerases without affecting human isoforms .
- Apoptosis Induction : Flow cytometry assays have indicated that this compound can induce apoptosis in cancer cells in a dose-dependent manner, highlighting its potential as an anticancer agent .
Comparative Studies
To better understand the efficacy of this compound, it can be compared with structurally similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Thiophene-2-sulfonamide | Contains thiophene and sulfonamide structure | Lacks cyclopropyl moiety |
N-(2-hydroxyethyl)thiophene-2-sulfonamide | Hydroxyethyl group instead of cyclopropyl | Different steric and electronic properties |
N-(4-methylphenyl)thiophene-2-sulfonamide | Methylphenyl substitution on thiophene | Potentially different biological activity due to sterics |
The unique combination of structural features in this compound may enhance its therapeutic efficacy compared to these analogs.
Case Studies
Several case studies have explored the biological activities of similar compounds:
- Cytotoxicity Against Cancer Cell Lines : In one study, derivatives with similar thiazole scaffolds exhibited IC₅₀ values ranging from 0.12 to 15.63 μM against various cancer cell lines, indicating strong anticancer potential .
- Selectivity in Antimicrobial Activity : Compounds based on thiazoles showed selective inhibition against bacterial topoisomerases at low concentrations without cytotoxic effects on human cells .
Properties
IUPAC Name |
N-cyclopropyl-N-(2-thiophen-2-ylethyl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c20-17(16-18-14-5-1-2-6-15(14)22-16)19(12-7-8-12)10-9-13-4-3-11-21-13/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFMOQRJYRUKCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.